molecular formula C20H17N5O4S2 B2983838 N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide CAS No. 391868-94-3

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide

Cat. No.: B2983838
CAS No.: 391868-94-3
M. Wt: 455.51
InChI Key: NDNVHJLBLFTXBC-UHFFFAOYSA-N
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Description

N-(5-((2-(Indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an indolin-1-yl moiety, a thioether linkage, and a 4-methyl-3-nitrobenzamide group. Its molecular formula is C₂₁H₁₈N₆O₄S₂, with a molecular weight of 482.53 g/mol (calculated based on structural data from and ). The compound’s structure combines electron-withdrawing (nitro group) and electron-donating (indolinyl) substituents, which may influence its reactivity, solubility, and biological interactions.

Properties

IUPAC Name

N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O4S2/c1-12-6-7-14(10-16(12)25(28)29)18(27)21-19-22-23-20(31-19)30-11-17(26)24-9-8-13-4-2-3-5-15(13)24/h2-7,10H,8-9,11H2,1H3,(H,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNVHJLBLFTXBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCC4=CC=CC=C43)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide is a complex organic compound that integrates several pharmacologically relevant moieties, including an indole derivative, a thiadiazole ring, and a nitrobenzamide group. The structural characteristics of this compound suggest potential biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N4O3SC_{18}H_{18}N_{4}O_{3}S, with a molecular weight of approximately 374.43 g/mol. Its structural features include:

  • Indole moiety : Known for its diverse biological activities.
  • Thiadiazole ring : Associated with anticancer and antimicrobial properties.
  • Nitrobenzamide group : Often linked to enhanced biological activity through various mechanisms.

Research indicates that compounds containing thiadiazole and indole moieties exhibit significant biological activities through various mechanisms:

  • Antitumor Activity : Thiadiazole derivatives have been shown to inhibit DNA and RNA synthesis without affecting protein synthesis. This selective inhibition is crucial in targeting cancer cells that exhibit uncontrolled replication . The compound may interact with key kinases involved in tumorigenesis, enhancing its anticancer potential.
  • Antimicrobial Effects : Compounds with similar structures have demonstrated efficacy against various bacterial strains. The presence of the thiadiazole ring enhances the ability to penetrate bacterial membranes, disrupting cellular function .
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes such as carbonic anhydrase and phosphodiesterase, which are implicated in several diseases, including cancer and neurodegenerative disorders .

Biological Activity Data

The following table summarizes the biological activities reported for this compound based on available studies:

Activity Cell Line/Target IC50 Value (µM) Reference
AntitumorHepG-2 (liver cancer)4.37 ± 0.7
AntitumorA549 (lung cancer)8.03 ± 0.5
AntimicrobialVarious bacterial strainsVaries
Enzyme InhibitionCarbonic AnhydraseNot specified

Case Studies

Several studies have explored the biological activity of thiadiazole derivatives similar to this compound:

  • Study on Antitumor Properties : A series of thiadiazole derivatives were tested for their anticancer activity against various cell lines. One derivative exhibited an IC50 value of 0.28 µg/mL against MCF-7 (breast cancer) cells, indicating potent activity .
  • Antimicrobial Evaluation : In vitro studies demonstrated that certain thiadiazole compounds showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential for therapeutic applications .
  • Mechanistic Insights : Molecular docking studies revealed that the compound interacts with key residues in target proteins, suggesting a robust binding affinity that correlates with its observed biological activities .

Comparison with Similar Compounds

Table 1: Structural Features of Selected 1,3,4-Thiadiazole Derivatives

Compound ID R1 (Position 5) R2 (Position 2) Molecular Weight (g/mol)
Target Compound Indolin-1-yl-2-oxoethylthio 4-Methyl-3-nitrobenzamide ~482.53
5e () 4-Chlorobenzylthio 2-(5-Isopropyl-2-methylphenoxy) ~464.98
4y () Ethylthio (dual thiadiazole) p-Tolylamino ~435.50
7a () Piperidin-1-ylethylthio Benzamide ~433.56

Pharmacokinetic and Toxicity Considerations

  • Solubility : The nitro group in the target compound may reduce aqueous solubility compared to methoxy-substituted analogs (e.g., 5k) .
  • Selectivity : Compound 4y () demonstrates selectivity for cancer cells over NIH3T3 fibroblasts, a trait that the target compound should be evaluated for .

Q & A

Q. Table 1. Key Synthetic Parameters for Analog Synthesis

ParameterOptimal ConditionEvidence Source
SolventDry acetone
Reflux Time3–5 hours
PurificationRecrystallization (ethanol)
Stoichiometry (R1:R2)1:1.1

Q. Table 2. Computational Predictions for Pharmacokinetics

PropertyPredicted ValueTool/Model
logP3.2SwissADME
Solubility (mg/mL)<0.1ALOGPS
CYP3A4 InhibitionHighadmetSAR

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